(3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
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Overview
Description
(3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is a complex organic compound that features a benzyl group substituted with a chlorine atom and an amine group linked to a pentafluoroethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves multiple steps, starting with the chlorination of benzyl alcohol to form 3-chlorobenzyl chloride . This intermediate is then reacted with 2-pentafluoroethylsulfanyl ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted benzyl derivatives.
Scientific Research Applications
(3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl chloride: A precursor in the synthesis of (3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine.
Benzyl alcohol: Another benzyl derivative with different functional groups and properties.
Uniqueness
This compound is unique due to the presence of both a chlorine-substituted benzyl group and a pentafluoroethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H11ClF5NS |
---|---|
Molecular Weight |
319.72 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11ClF5NS/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2 |
InChI Key |
LTIXCBMVDGRTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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